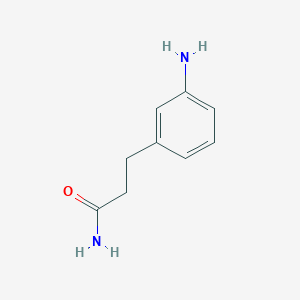

3-(3-Aminophenyl)propanamide

Description

Significance within Organic Synthesis

In the realm of organic synthesis, 3-(3-Aminophenyl)propanamide serves as a fundamental building block. scbt.com Its reactive functional groups—the aromatic amine and the amide—provide multiple sites for chemical reactions. This dual functionality makes it a useful intermediate for creating more elaborate molecules. ontosight.aismolecule.com Chemists utilize such building blocks to systematically construct complex molecular frameworks, enabling the development of novel compounds with specific, targeted functions. The availability of intermediates like this compound is crucial for research and development, allowing for the synthesis of libraries of compounds for screening and lead optimization in drug discovery and materials science. crysdotllc.com

Role as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets, thus serving as a foundation for developing a range of therapeutic agents. The propanamide scaffold is considered one such versatile framework. Propanamide derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aiontosight.ai

The structure of this compound, combining the propanamide core with an aminophenyl group, is significant. The aminophenyl substituent can engage in hydrogen bonding and other interactions, potentially influencing how the molecule binds to enzymes or receptors, while the propanamide core provides a stable, functionalizable linker. This combination of features makes it a valuable starting point for designing new drug candidates aimed at various therapeutic targets.

Evolution of Research Perspectives on Propanamide Derivatives

Research on propanamide derivatives has evolved significantly over time. Initially explored for a range of general biological activities, the focus has shifted towards creating highly specific and potent therapeutic agents. A prime example of this evolution is the development of selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. nih.govx-mol.com

In this advanced application, the propanamide structure acts as a key component in a general pharmacophore designed to bind to the androgen receptor. nih.govacs.org Researchers have systematically modified the propanamide backbone, incorporating different heterocyclic rings to create novel molecules with enhanced efficacy, such as the ability to degrade mutated or splice-variant androgen receptors that confer resistance to existing therapies. nih.govx-mol.comacs.org This progression from broad-spectrum biological activity to highly targeted agents like SARDs illustrates the sophisticated evolution of research on propanamide derivatives, demonstrating their enduring importance in the development of next-generation therapeutics. nih.govx-mol.com Further research has expanded to include propanamide-sulfonamide conjugates, aiming to create dual inhibitors for enzymes like urease and cyclooxygenase-2, showcasing the ongoing innovation in this area. frontiersin.org

Properties

CAS No. |

1664-53-5 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 |

IUPAC Name |

3-(3-aminophenyl)propanamide |

InChI |

InChI=1S/C9H12N2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) |

InChI Key |

QCYCUIGAICOZNN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)CCC(=O)N |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(3-Aminophenyl)propanamide

Established methods for synthesizing this compound often involve multi-step sequences starting from readily available precursors. These approaches are characterized by the sequential construction of the target molecule, focusing on the reliable formation of the key functional groups.

Multi-Step Approaches from Aminophenyl Precursors

One common strategy begins with aminophenyl precursors, such as 3-aminophenylpropionic acid. chemicalbook.com This approach leverages the existing aminophenyl framework and focuses on the conversion of the carboxylic acid moiety into the desired primary amide. The direct amidation of 3-(3-aminophenyl)propionic acid is a key transformation in this pathway. chemicalbook.com

Reductive Pathways for Nitro Group Conversion

A prevalent and effective method involves the reduction of a nitro group to an amine. libretexts.org This strategy typically starts with a nitrophenyl precursor, such as 3-(3-nitrophenyl)propanoic acid. The nitro group is a versatile precursor to the amine functionality and can be reduced under various conditions. Common reducing agents include metals like iron, zinc, or tin in an acidic medium, or catalytic hydrogenation. libretexts.orgd-nb.info For instance, the reduction of 3-(3-nitrophenyl)propanoic acid can be achieved using reagents like stannous chloride or through catalytic hydrogenation to yield 3-(3-aminophenyl)propanoic acid, which can then be converted to the final amide. nih.gov The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. libretexts.org

Table 1: Comparison of Reducing Agents for Nitro Group Conversion

| Reducing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Tin(II) Chloride (SnCl2) | Acidic solution (e.g., ethanol) | Mild conditions, can be used with other reducible groups | Stoichiometric amounts of metal salts are produced |

| Catalytic Hydrogenation (H2/catalyst) | H2 gas, metal catalyst (e.g., Pd/C, Pt) | High efficiency, clean reaction | May reduce other functional groups (e.g., C=C bonds) |

| Iron (Fe) | Acidic aqueous solution | Inexpensive | Requires acidic conditions, generates iron sludge |

| Sodium Borohydride (NaBH4) with a catalyst | e.g., Ni(OAc)2·4H2O in wet CH3CN | Mild, efficient at room temperature | Requires a co-catalyst |

Amide Bond Formation via Acylating Agents

The final step in many synthetic routes to this compound is the formation of the amide bond. Starting from 3-(3-aminophenyl)propanoic acid, this can be achieved by first converting the carboxylic acid to a more reactive acylating agent, such as an acyl chloride. nih.gov This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with ammonia (B1221849) to form the primary amide. nih.gov Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to directly mediate the reaction between the carboxylic acid and an amine source. nih.govorganic-chemistry.org

Novel Synthetic Approaches and Process Development

Recent research has focused on developing more efficient and sustainable methods for the synthesis of amines and amides, including tandem reactions and advanced catalytic systems.

Catalytic Hydrogenation for Amine Moiety Generation

Catalytic hydrogenation is a cornerstone of modern organic synthesis for the reduction of nitro compounds and other functional groups to generate amines. libretexts.orgcsic.es The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, with molecular hydrogen (H₂) is a clean and efficient method. libretexts.orgcsic.es This approach is highly relevant for the conversion of 3-(3-nitrophenyl)propanoic acid or its derivatives to the corresponding amine. smolecule.com Homogeneous catalysts, including ruthenium complexes, have also been developed for the hydrogenation of amides to amines, offering another potential route for related transformations. nih.gov

Tandem Reaction Strategies (e.g., Knoevenagel Condensation/Alkylidene Reduction)

Tandem or one-pot reactions offer significant advantages in terms of efficiency and reduced waste. A notable example is the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546), a precursor to the target amide, which employs a tandem Knoevenagel condensation/alkylidene reduction. nih.gov This process starts with 3-nitrobenzaldehyde (B41214) and Meldrum's acid in the presence of triethylammonium (B8662869) formate (B1220265) (TEAF). nih.gov The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. sigmaaldrich.com In this sequence, the initial condensation product undergoes an in-situ reduction. A subsequent reduction of the nitro group and esterification can also be performed in a single step using stannous chloride in ethanol. nih.gov Such tandem strategies streamline the synthetic process by avoiding the isolation of intermediates. mdpi.com

Table 2: Key Reactions in Tandem Synthesis

| Reaction | Description | Typical Reagents/Catalysts |

|---|---|---|

| Knoevenagel Condensation | C-C bond formation between a carbonyl compound and an active methylene compound. sigmaaldrich.com | Basic catalyst (e.g., amines), active methylene compound (e.g., Meldrum's acid). nih.gov |

| Alkylidene Reduction | Reduction of the C=C double bond formed in the Knoevenagel condensation. | Can occur in situ with reagents like TEAF. nih.gov |

| Nitro Group Reduction | Conversion of a nitro group to an amine. libretexts.org | SnCl2, H2/catalyst. libretexts.orgnih.gov |

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. While specific green synthesis protocols for this exact molecule are not extensively documented in publicly available research, general strategies applicable to the synthesis of anilines and amides can be inferred. These include the use of microwave irradiation and flow chemistry, which can accelerate reaction times, improve yields, and reduce energy consumption. newcastle.edu.au

A key green chemistry approach is the development of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product. This strategy enhances atom economy and reduces the number of synthetic and purification steps, thereby minimizing waste. For instance, methods for synthesizing meta-substituted anilines, a core structural motif of the target compound, have been developed using three-component reactions under mild conditions. beilstein-journals.orgrsc.orgresearchgate.net These reactions often utilize readily available starting materials and may proceed without the need for metal catalysts. beilstein-journals.org The choice of solvent is another critical factor; replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids is a central tenet of green synthesis optimization.

Precursor Chemistry and Intermediate Generation

Synthesis of Substituted Anilines

The meta-substituted aniline (B41778) moiety is a crucial building block. beilstein-journals.org Traditional methods for preparing meta-substituted anilines can be challenging due to the ortho- and para-directing nature of the amino group. beilstein-journals.org However, modern organic synthesis has produced several effective strategies.

One notable approach is the three-component cyclo-condensation/aromatization reaction. rsc.org This method can involve the reaction of 1,3-diketones with in-situ generated imines from acetone (B3395972) and various amines, proceeding either under conventional heating or microwave irradiation. rsc.org The success of such three-component reactions can be influenced by the electronic properties of the substituents on the diketone. beilstein-journals.org

Another strategy involves the functionalization of aniline derivatives at an elevated oxidation level. For example, N,N-dialkylaniline N-oxides can be selectively halogenated, providing functionalized anilines that can be further modified. nih.gov The reduction of a nitro group is a classic and widely used method. The synthesis of a related compound, ethyl 3-(3-aminophenyl)propanoate, begins with 3-nitrobenzaldehyde, where the nitro group is reduced to an amine in a later step. nih.gov This highlights the importance of nitroarenes as stable precursors to anilines.

| Methodology | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Three-Component Reaction | 1,3-Diketones, Acetone, Amines | Forms meta-substituted anilines from acyclic precursors; can be performed under conventional heating or microwave irradiation. | beilstein-journals.orgrsc.org |

| Interrupted Kröhnke Reaction | Intermolecular cyclization of a 1,5-diketone followed by aromatization. | A method based on the formation and subsequent cyclization of diketone intermediates. | beilstein-journals.orgresearchgate.net |

| Halogenation of Aniline N-Oxides | N,N-Dialkylaniline N-Oxides, Thionyl Halides | Allows for regioselective halogenation of electron-rich anilines, creating versatile intermediates. | nih.gov |

| Nitro Group Reduction | Nitro-substituted aromatic compounds (e.g., 3-nitrobenzaldehyde), Reducing agent (e.g., SnCl2) | A common and reliable method for introducing an amino group via reduction of a nitro precursor. | nih.gov |

Formation of Propanoyl Intermediates

The propanamide side chain is typically introduced by reacting the aniline precursor with a suitable three-carbon electrophile. A straightforward method is the acylation of the amino group of a 3-aminophenyl precursor with propanoyl chloride or a related activated derivative of propanoic acid. This is a standard nucleophilic acyl substitution reaction.

Alternatively, the side chain can be constructed prior to the formation of the aniline. For example, the synthesis of ethyl 3-(3-aminophenyl)propanoate involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid. nih.gov This forms the intermediate 3-(3-nitrophenyl)propanoic acid. nih.gov This nitro-intermediate can then be reduced to the corresponding amine, and the carboxylic acid can be converted to the primary amide of this compound. This approach avoids direct acylation of the aniline, which can sometimes lead to over-acylation or other side reactions.

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 3-Nitrobenzaldehyde | Starting material for building the phenylpropanoid structure before nitro group reduction. | nih.gov |

| 3-(3-Nitrophenyl)propanoic acid | An intermediate where the three-carbon side chain is attached to the nitro-substituted ring. The nitro group is subsequently reduced and the acid converted to an amide. | nih.gov |

| Propanoyl chloride | An acylating agent used to directly add the propanamide side chain to a 3-aminophenyl precursor. | |

| 3-(3-Aminophenyl)propionic acid | The direct precursor acid which can be converted to the target primary amide. | chemicalbook.com |

Stereoselective Synthesis and Chiral Resolution (if applicable)

The concepts of stereoselective synthesis and chiral resolution are relevant for molecules that can exist as different stereoisomers, specifically enantiomers. wikipedia.org Stereoselective synthesis aims to preferentially create one stereoisomer over others, often employing chiral catalysts or auxiliaries. beilstein-journals.orgtcichemicals.com Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. wikipedia.org Common methods for chiral resolution include the crystallization of diastereomeric salts formed with a chiral resolving agent or chiral chromatography. wikipedia.org

However, an analysis of the molecular structure of this compound (C₉H₁₂N₂O) reveals that it is an achiral molecule. nih.govuni.lu It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. Therefore, it exists as a single, non-superimposable mirror image of itself and does not have enantiomers. Consequently, stereoselective synthesis and chiral resolution are not applicable to the preparation of this compound.

Structure Activity Relationship Sar and Structural Modifications

Elucidation of Key Structural Features for Biological Modulation

The biological activity of propanamide derivatives is intricately linked to the interplay of its fundamental structural components. The aminophenyl moiety, the propanamide linker, and substituents on the aromatic ring all play critical roles in defining the molecule's interaction with its biological targets.

Contribution of the Aminophenyl Moiety to Molecular Interactions

The aminophenyl group is a crucial pharmacophore in many biologically active compounds, including derivatives of 3-(3-aminophenyl)propanamide. Its importance stems from its ability to engage in various non-covalent interactions with protein targets. A pharmacophore model developed for aminophenyl benzamide (B126) derivatives as Histone Deacetylase (HDAC) inhibitors identified the aromatic ring and hydrogen bond donors as essential features for activity. nih.gov

Influence of the Propanamide Linker on Conformational Flexibility and Binding

The propanamide linker, which connects the aminophenyl head to other parts of a molecule, is not merely a spacer but plays a vital role in determining the compound's conformational flexibility and, consequently, its binding affinity. nih.gov The length and rigidity of this linker are critical parameters that can significantly impact biological activity. nih.gov

Studies on various classes of enzyme inhibitors have demonstrated that the linker's flexibility can influence the entropic penalty of binding. nih.govmdpi.com A highly flexible linker may allow the molecule to adopt numerous conformations, which can be entropically unfavorable upon binding to a rigid target site. d-nb.info Conversely, a linker that is too rigid may prevent the molecule from achieving the optimal orientation required for effective binding. nih.gov

In a series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives investigated as TRPV1 antagonists, the shorter acetamide (B32628) linker led to improved potency compared to the corresponding propanamides, highlighting the subtle but significant impact of linker length. nih.gov The optimal linker length and flexibility are therefore a balance, allowing the key interacting moieties to be positioned correctly within the binding site without incurring a significant entropic cost. nih.govmdpi.com

Impact of Substituents on Aromatic Ring Systems

The nature and position of substituents on the aromatic ring can profoundly influence the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby modulating its biological activity. libretexts.orglibretexts.org Substituents can be broadly classified as electron-donating or electron-withdrawing, each affecting the reactivity and interaction potential of the aromatic ring in distinct ways. libretexts.orgnih.gov

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can decrease the electron density of the aromatic ring, potentially altering its interaction with electron-rich pockets in a protein. libretexts.orglibretexts.org Conversely, electron-donating groups, like alkyl or alkoxy groups, can increase the ring's nucleophilicity. libretexts.org

In the context of aminophenyl benzamide HDAC inhibitors, quantitative structure-activity relationship (QSAR) models have suggested that hydrophobic substituents enhance inhibitory activity, while electron-withdrawing groups have a negative influence. nih.gov Similarly, for a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications on the phenyl ring were critical for potency. researchgate.net The strategic placement of substituents can also introduce new interaction points, such as additional hydrogen bonds or hydrophobic contacts, leading to enhanced binding affinity and selectivity. nih.govmsu.edu

Design and Synthesis of Advanced Propanamide Derivatives

Building upon the foundational SAR insights, medicinal chemists have designed and synthesized advanced propanamide derivatives by incorporating heterocyclic systems and exploring bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties.

Heterocyclic Substitutions (e.g., Imidazole, Indole (B1671886), Benzoxaborole, Pyrazole)

The incorporation of heterocyclic rings is a widely used strategy in drug design to introduce novel structural features and biological activities. uobabylon.edu.iq

Imidazole and Indole: These heterocycles are prevalent in many biologically active compounds. Indole-based derivatives, for instance, have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs) and aromatase. frontiersin.orgnih.govresearchgate.net The indole scaffold can serve as a versatile template, allowing for substitutions that can fine-tune the molecule's properties. nih.govmdpi.com Studies on indole-based hydroxamic acid derivatives have yielded compounds with nanomolar inhibitory concentrations against HDAC1 and HDAC6. nih.gov

Benzoxaborole: This boron-containing heterocycle has emerged as a unique pharmacophore with applications in developing antimicrobial and anticancer agents. nih.govacs.org In one study, a series of 7-propanamide benzoxaboroles were designed and synthesized, leading to potent anticancer compounds with IC50 values in the nanomolar range against ovarian cancer cells. acs.org The benzoxaborole moiety itself was found to be essential for the observed anticancer activity. acs.orgnih.govmdpi.com

Pyrazole (B372694): The pyrazole ring is another important heterocyclic motif found in numerous pharmaceuticals. nih.govrsc.orgmdpi.com It can act as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining or enhancing biological activity. nih.govresearchgate.netmdpi.com Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, and their synthesis allows for diverse substitution patterns to optimize SAR. mdpi.comscirp.org

| Heterocyclic Moiety | Example Application | Key Findings | Reference |

|---|---|---|---|

| Indole | HDAC Inhibitors | Substituted indole-based hydroxamic acids showed potent inhibition of HDAC1 and HDAC6 at nanomolar concentrations. | nih.gov |

| Benzoxaborole | Anticancer Agents | 7-Propanamide benzoxaboroles exhibited potent activity against ovarian cancer cells (IC50 = 21 nM for the most potent compound). | acs.org |

| Pyrazole | General Drug Design | Can serve as a bioisostere for arenes, leading to enhanced potency and improved physicochemical properties. | nih.gov |

| Indole | Aromatase/iNOS Inhibitors | Indole-based hybrids showed potent dual inhibition and antiproliferative activity against breast cancer cell lines. | frontiersin.org |

Exploration of Bioisosteric Replacements (e.g., Thioamides, Urea Analogues)

Thioamides and Urea Analogues: The amide bond is a common feature in many drug molecules, but it can be susceptible to metabolic degradation. Replacing the amide with bioisosteres like thioamides (C=S instead of C=O) or urea/thiourea (B124793) moieties can enhance metabolic stability and modulate binding interactions. bohrium.comnih.govnih.gov The (thio)urea functionality, for instance, can form stable hydrogen bonds with biological targets. bohrium.com In the development of TRPV1 antagonists, a propanamide antagonist showed higher binding affinity and more potent antagonism compared to a thiourea-based precursor, while also avoiding potential toxicity associated with the thiourea group. researchgate.net

The strategic application of bioisosteric replacements allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties without sacrificing its desired biological activity. drughunter.comnih.gov

| Original Functional Group | Bioisosteric Replacement | Rationale/Advantage | Reference |

|---|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | Can alter hydrogen bonding capacity and improve metabolic stability. | bohrium.com |

| Amide Linker | Urea/Thiourea Linker (-NH(C=O/S)NH-) | Forms stable hydrogen bonds with targets; can modify physicochemical properties. | bohrium.comnih.gov |

| Amide | Heterocyclic Rings (e.g., Triazole, Oxadiazole) | Mimics hydrogen bonding properties while enhancing metabolic stability and pharmacokinetic profiles. | drughunter.com |

Advancements in Hybrid Molecules and Conjugates of this compound

The development of hybrid molecules and conjugates represents a strategic approach in medicinal chemistry to enhance therapeutic efficacy, overcome drug resistance, and improve pharmacokinetic profiles. This strategy involves combining two or more pharmacophoric units into a single chemical entity. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research focused on the design, synthesis, and biological evaluation of hybrid molecules or conjugates derived directly from the scaffold of this compound.

While the broader field of medicinal chemistry has seen extensive development of hybrid drugs for various therapeutic areas, including oncology and infectious diseases, this approach has not been specifically applied to this compound according to the available data. Searches for research detailing the conjugation of this specific compound with other active moieties, or the development of hybrid structures incorporating its core, did not yield any specific studies.

Consequently, there are no detailed research findings, data on biological activities, or structure-activity relationship (SAR) studies to report for hybrid molecules or conjugates of this compound. The scientific community has yet to publish research on this particular area of chemical modification for this compound.

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Interaction with Specific Molecular Targets

The biological effects of chemical compounds are often initiated by their direct interaction with specific proteins, such as enzymes and receptors. Analysis of these interactions at a molecular level is fundamental to elucidating their mechanism of action.

Enzyme Inhibition Studies

While specific inhibitory studies on 3-(3-Aminophenyl)propanamide against Protein Tyrosine Phosphatase 1B (PTP1B) or Histone Deacetylases (HDACs) are not detailed in the available research, studies have been conducted on related 3-aminopropanamide (B1594134) derivatives. A series of these compounds have been identified as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), which possesses tyrosine kinase (TK) enzyme activity.

Certain 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives containing a 3-aminopropanamide moiety have demonstrated potent inhibition of EGFR-TK autophosphorylation in A549 lung cancer cells. A key finding is that some of these compounds function as prodrugs; for instance, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide does not bind covalently to cell-free EGFR-TK but is selectively activated within the intracellular environment. This activation releases a reactive acrylamide (B121943) derivative that can covalently bind to thiol groups, such as the Cys797 residue in the EGFR kinase domain, leading to irreversible inhibition.

| Compound | Target Enzyme | Mechanism | Cell Line | Key Finding |

|---|---|---|---|---|

| N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide | EGFR-TK | Irreversible (Covalent Binding) | A549 | Acts as an intracellularly activated prodrug. |

Receptor Binding Profiling

Detailed receptor binding profiles for this compound specifically against G protein-coupled receptors (GPCRs), Mu Opioid Receptors, or Transient Receptor Potential Vanilloid 1 (TRPV1) have not been identified in the surveyed literature. The interaction between the μ-opioid receptor (MOR1), a type of GPCR, and TRPV1 is a subject of research, with studies showing that they can physically interact and that TRPV1 activation can modulate MOR1 signaling. However, direct binding studies involving this compound with these receptors are not available.

Protein-Ligand Interaction Analysis

Specific protein-ligand interaction analyses detailing the binding mode of this compound with protein targets are not extensively documented in the available research. Such analyses, which can be performed using computational methods like molecular docking or biophysical techniques like NMR spectroscopy, are crucial for understanding the structural basis of a compound's activity and for optimizing its design.

Modulation of Cellular Pathways

Beyond direct molecular interactions, it is vital to understand how a compound affects the complex network of cellular pathways that govern cell fate and function.

Induction of Apoptosis Pathways

There is no specific information available from the search results indicating that this compound induces apoptosis. The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents, often involving the activation of caspases and the release of mitochondrial factors like cytochrome c.

Inhibition of Cell Proliferation Mechanisms

Derivatives of 3-aminopropanamide have been shown to effectively suppress the proliferation of cancer cells. Notably, several compounds from this class demonstrated significant activity against gefitinib-resistant H1975 lung cancer cells, which harbor the T790M mutation in EGFR. The concentrations required for this suppression were significantly lower than those for gefitinib, a known EGFR inhibitor. This anti-proliferative effect is directly linked to the irreversible inhibition of EGFR activity, a critical pathway that drives the growth and division of many cancer cells.

| Compound Class | Cell Line | Target | Outcome |

|---|---|---|---|

| 3-Aminopropanamides linked to 4-anilinoquinazoline | H1975 (gefitinib-resistant) | EGFR (T790M mutant) | Suppressed cell proliferation at concentrations lower than gefitinib. |

Antiviral Mechanisms (e.g., Inhibition of Viral Replication Cycle, DNA Cleavage and Packaging Inhibition)

Detailed mechanistic studies concerning the specific antiviral activities of this compound are not extensively documented in the available scientific literature. While the broader class of amide derivatives is of interest in medicinal chemistry for a range of biological activities, including antiviral applications, specific research into how this compound might interfere with the viral replication cycle, or inhibit processes such as viral DNA cleavage and packaging, has not been specifically reported.

General antiviral strategies for other compounds often involve targeting key stages of the viral life cycle. youtube.com These can include inhibiting viral entry into host cells, blocking the uncoating and release of the viral genome, interfering with the replication of viral nucleic acids through inhibition of viral polymerases, or preventing the assembly and release of new virus particles. youtube.comnih.gov For instance, some antiviral agents function as nucleoside analogs that terminate the growing DNA chain during replication, while others may inhibit essential viral enzymes like proteases or integrases. youtube.com However, the applicability of these mechanisms to this compound remains speculative without direct experimental evidence.

Antioxidant Activity and Associated Molecular Pathways

While direct studies on the antioxidant properties of this compound are limited, research into structurally related compounds provides insight into the potential antioxidant activity of the propanamide scaffold. Investigations into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown notable efficacy in scavenging free radicals. nih.gov

Detailed Research Findings

A study focusing on derivatives of a similar propanamide structure demonstrated significant antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Notably, the compound N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to have an antioxidant activity 1.37 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov Another derivative, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide, also surpassed the activity of ascorbic acid by 1.35-fold. nih.gov These findings underscore the capacity of the modified propanamide structure to exhibit potent antioxidant effects. The activity of several related compounds from this study is detailed in the table below.

Table 1: DPPH Radical Scavenging Activity of Selected Propanamide Derivatives

| Compound Name | Antioxidant Activity Relative to Ascorbic Acid | Reference |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35 times higher | nih.gov |

| Hydrazone derivative with thiophene (B33073) moiety | 1.26 times higher | nih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | 1.13 times higher | nih.gov |

Associated Molecular Pathways

The antioxidant activity of chemical compounds is primarily mediated through their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can cause cellular damage through a process known as oxidative stress. nih.govnih.gov The molecular pathways associated with this antioxidant effect generally involve the scavenging of free radicals. mdpi.comrsc.org

The principal mechanisms by which antioxidants scavenge free radicals are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and stopping the oxidative chain reaction. nih.govresearchgate.net The resulting antioxidant radical is typically more stable and less reactive.

Single Electron Transfer (SET): The SET mechanism involves the antioxidant donating an electron to the free radical, converting it into a more stable anion. nih.govresearchgate.net

These actions protect vital cellular components like DNA, proteins, and lipids from oxidative damage. nih.gov The effectiveness of an antioxidant is often related to its chemical structure, including the presence of specific functional groups that can readily donate a hydrogen atom or an electron. nih.gov Furthermore, some antioxidants can exert their effects by activating endogenous antioxidant defense systems within the cell, such as the Keap1-Nrf2 pathway, which upregulates the expression of numerous protective enzymes. nih.govmdpi-res.com

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities and Orientations

While specific molecular docking studies focusing exclusively on 3-(3-Aminophenyl)propanamide against a particular receptor are not extensively documented in publicly available literature, the principles of molecular docking allow for the theoretical prediction of its binding capabilities. The process involves generating a three-dimensional structure of this compound and docking it into the active site of a target protein. Scoring functions are then used to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

The predicted binding orientation would reveal how the molecule fits within the receptor's binding pocket, highlighting the spatial arrangement that maximizes favorable interactions. For this compound, this would involve positioning its aminophenyl and propanamide moieties to achieve optimal contact with the amino acid residues of the target.

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The structural features of this compound, namely the primary amine and amide groups, are prime candidates for forming hydrogen bonds with appropriate donor or acceptor sites on a receptor. The aromatic phenyl ring allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a protein's binding site. These non-covalent interactions are fundamental to molecular recognition and the stability of a ligand-receptor complex. A detailed docking analysis would map out these potential hydrogen bonds and π-stacking interactions, providing a molecular basis for the compound's binding mechanism.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust method for investigating the electronic structure and properties of molecules. These calculations offer a deeper understanding of a molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO/LUMO Energies, Charge Distribution)

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Furthermore, these calculations can map the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map for this compound would indicate regions of negative potential (electron-rich areas, likely around the oxygen and nitrogen atoms) and positive potential (electron-poor areas), which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Relates to electron-donating ability |

| LUMO Energy | Data not available | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity |

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical methods can predict spectroscopic properties with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound can aid in the interpretation of experimental NMR spectra, helping to confirm the compound's structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the propanamide side chain in this compound means that the molecule can exist in various conformations. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms to identify the most stable, low-energy conformers. By calculating the potential energy for different dihedral angles, a conformational energy landscape can be constructed. This landscape reveals the energetically favorable conformations and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape upon binding to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of predictive analytics in medicinal chemistry. By correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties, QSAR models can forecast the therapeutic potential of novel molecules, prioritize candidates for synthesis, and minimize the need for extensive experimental screening.

The development of robust statistical models is central to QSAR analysis. These models are mathematically derived equations that link the structural features of a molecule to its biological response. For derivatives of this compound, a common approach involves the creation of a dataset of analogues with known biological activities against a specific target. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then employed to generate a predictive model.

For instance, in a study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors, a 3D-QSAR model was developed using the PHASE module of the Schrödinger software suite researchgate.net. This model demonstrated a strong correlation between the structural features of the compounds and their HDAC inhibitory activity, achieving a high correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.85 researchgate.net. Such models are invaluable for predicting the activity of new derivatives of this compound and for understanding the key molecular features that drive their biological effects.

A typical QSAR model can be represented by a linear equation:

Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where D₁, D₂, ..., Dₙ are the physicochemical descriptors and c₁, c₂, ..., cₙ are their respective coefficients.

| Statistical Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.99 | Indicates a very strong correlation between the predicted and observed activities. |

| q² (Cross-validated r²) | 0.85 | Demonstrates the model's high predictive power on external data. |

| F-value | 631.80 | A high value suggests a statistically significant regression model. researchgate.net |

| PLS Factors | 3 | The optimal number of principal components used to build the model without overfitting. researchgate.net |

This interactive table showcases the statistical validation parameters from a 3D-QSAR study on related aminophenyl benzamide derivatives, illustrating the robustness of the predictive model. researchgate.net

A critical aspect of QSAR modeling is the identification of physicochemical descriptors that have a significant impact on the biological activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For this compound and its analogues, a variety of descriptors can be calculated using computational software.

Key physicochemical descriptors for this compound include:

| Descriptor | Value | Significance in QSAR |

| Molecular Weight | 164.20 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| XLogP3 | 0.9 | A measure of lipophilicity, which affects membrane permeability and binding to hydrophobic pockets of target proteins. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms available for donation, crucial for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept hydrogen bonds, also important for target binding. |

| Polar Surface Area | 55.1 Ų | Relates to drug transport properties and blood-brain barrier penetration. |

This interactive table presents key physicochemical descriptors for this compound, which are fundamental inputs for developing QSAR models.

In studies of related aminophenyl benzamide derivatives, it was found that hydrophobic character is crucial for their HDAC inhibitory activity researchgate.netnih.gov. The inclusion of hydrophobic substituents was suggested to enhance inhibition. Additionally, hydrogen bond donating groups were found to positively contribute to the activity, while electron-withdrawing groups had a negative influence researchgate.netnih.gov. These findings provide valuable guidelines for designing new derivatives of this compound with improved potency.

Molecular Dynamics Simulations for Conformational Studies and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights that are not accessible through static modeling approaches. By simulating the movements of atoms and molecules over time, MD can be used to explore the conformational landscape of this compound, understand its interactions with solvent molecules, and predict its binding modes with biological targets.

MD simulations of drug-like molecules can reveal the stability of different conformations and the energetic barriers between them. For this compound, simulations in an aqueous environment can shed light on how water molecules interact with its polar groups, such as the amine and amide functionalities. This information is crucial for understanding its solubility and its behavior in a physiological environment.

Furthermore, MD simulations are instrumental in studying the binding of a ligand to its target protein. By placing the compound in the active site of a receptor and simulating the system's dynamics, researchers can observe the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar small molecules to elucidate their mechanism of action at an atomic level. These simulations can guide the rational design of new compounds with enhanced binding affinity and selectivity.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For a molecule such as 3-(3-Aminophenyl)propanamide, a suite of 1D (¹H, ¹³C) and 2D NMR experiments is employed for complete structural assignment.

¹H NMR and ¹³C NMR: One-dimensional proton and carbon NMR spectra confirm the presence of all hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, integration (for ¹H), and multiplicities of the signals provide initial clues about the different chemical environments, such as the aromatic ring, the propyl chain, and the amide group.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons of the two adjacent methylene (B1212753) (-CH₂-) groups in the propanamide side chain, confirming their connectivity. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comprinceton.edu It is invaluable for definitively assigning the carbon signals of the methylene groups and the aromatic CH groups based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. libretexts.orgprinceton.edu It is particularly useful for determining stereochemistry and conformation in more complex or rigid molecules.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |

| Aromatic Protons | Other Aromatic Protons | Aromatic Carbons, Benzylic Carbon |

| Benzylic -CH₂- | Adjacent -CH₂- | Aromatic Carbons, Adjacent Carbon, Carbonyl Carbon |

| -CH₂- (next to C=O) | Benzylic -CH₂- | Benzylic Carbon, Carbonyl Carbon |

| Amide -NH₂ | None | Carbonyl Carbon |

| Amine -NH₂ | None | Aromatic Carbons |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. europeanpharmaceuticalreview.com It is particularly useful for studying pharmaceutical compounds, which often exist as crystalline solids. researchgate.net For this compound, ssNMR could be applied to:

Identify and distinguish polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to differences in molecular packing and conformation in the crystal lattice. europeanpharmaceuticalreview.com

Characterize crystalline and amorphous content: ssNMR can quantify the amounts of crystalline and amorphous material in a sample. europeanpharmaceuticalreview.com

Study molecular dynamics: By measuring relaxation times, ssNMR can provide insights into the mobility and dynamics of molecules within the crystal lattice. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Impurity Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₂N₂O), the theoretical monoisotopic mass is 164.09496 Da. uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity and help differentiate it from other species with the same nominal mass. HRMS is also highly effective for detecting and identifying low-level impurities in a sample. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 165.10224 | 135.1 |

| [M+Na]⁺ | 187.08418 | 141.7 |

| [M-H]⁻ | 163.08768 | 137.9 |

| [M+NH₄]⁺ | 182.12878 | 154.6 |

| [M+K]⁺ | 203.05812 | 139.4 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.govunito.it The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and detailed structural elucidation. nih.gov

For the protonated molecule of this compound, [M+H]⁺, collision-induced dissociation (CID) would likely lead to fragmentation of the propanamide side chain. A plausible fragmentation pathway could involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-C bonds in the side chain, providing valuable structural information. Analyzing these fragmentation pathways helps to confirm the sequence and connectivity of the atoms within the molecule. researchgate.net

Table 3: Plausible MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 165.10)

| Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| [C₉H₁₀NO]⁺ | NH₃ | 148.07 |

| [C₇H₈N]⁺ | CH₂CONH₂ | 106.07 |

| [C₃H₆NO]⁺ | C₆H₅NH₂ | 72.04 |

X-ray Crystallography for Absolute Structure Determination and Co-crystal Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. greeley.orgcam.ac.uk By analyzing the diffraction pattern produced when X-rays pass through a single crystal of a compound, researchers can generate a detailed electron density map and build an accurate 3D molecular model. wordpress.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide the absolute structure, yielding precise measurements of:

Bond lengths and angles: Confirming the geometric parameters of the molecule.

Torsional angles: Defining the conformation of the propanamide side chain relative to the phenyl ring.

Crystal packing and intermolecular interactions: Revealing how individual molecules arrange themselves in the crystal lattice and identifying non-covalent interactions such as hydrogen bonding.

This technique is considered the gold standard for unambiguous structure determination. greeley.org Furthermore, it is the primary method for analyzing the structure of co-crystals, where the target compound is crystallized with another molecule to form a new crystalline solid with potentially different physical properties.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful non-destructive tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, though they operate on different principles and often provide complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a detailed profile of the functional groups present. For this compound, characteristic absorption bands are expected that confirm the presence of its primary amine, secondary amide, and aromatic ring structures.

Key expected FT-IR peaks for this compound include:

N-H Stretching (Amine): The primary amine (–NH₂) group typically exhibits two distinct bands corresponding to asymmetric and symmetric stretching modes, generally appearing in the 3300–3500 cm⁻¹ region.

N-H Stretching (Amide): The secondary amide (–NH–) group shows a characteristic stretching vibration, usually as a single sharp peak near 3300 cm⁻¹.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanamide chain appear just below 3000 cm⁻¹.

C=O Stretching (Amide I Band): A strong, sharp absorption peak between 1630 cm⁻¹ and 1680 cm⁻¹ is the hallmark of the amide carbonyl group. This is one of the most intense and easily identifiable bands in the spectrum.

N-H Bending (Amide II Band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is found between 1510 cm⁻¹ and 1570 cm⁻¹.

C=C Stretching (Aromatic): The benzene (B151609) ring gives rise to several characteristic stretching vibrations in the 1450–1600 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane bending vibrations for the meta-substituted benzene ring can provide further structural confirmation, typically appearing in the 690–900 cm⁻¹ range.

Raman Spectroscopy:

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H Stretch | FT-IR | 3300 - 3500 (two bands) |

| Secondary Amide | N-H Stretch | FT-IR | ~3300 |

| Amide Carbonyl | C=O Stretch (Amide I) | FT-IR, Raman | 1630 - 1680 |

| Amide N-H Bend | N-H Bend / C-N Stretch (Amide II) | FT-IR | 1510 - 1570 |

| Aromatic Ring | C=C Stretch | FT-IR, Raman | 1450 - 1600 |

| Aliphatic Chain | C-H Stretch | FT-IR, Raman | 2850 - 3000 |

| Aromatic Ring | C-H Stretch | FT-IR, Raman | 3000 - 3100 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Interactions

Electronic spectroscopy probes the electronic structure of a molecule by measuring transitions between electronic energy levels, providing information on chromophores and fluorescent properties.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The absorption is characteristic of the chromophores within the molecule. In this compound, the primary chromophore is the aminophenyl group. The spectrum is expected to show absorptions due to π → π* transitions within the benzene ring and potentially n → π* transitions associated with the lone pair electrons on the nitrogen of the amino group and the oxygen of the carbonyl group.

Based on related aminophenol compounds, which show absorption maxima around 270-290 nm, this compound is predicted to have a primary absorption band (λmax) in this region sielc.comresearchgate.netresearchgate.net. The exact position and intensity of this peak can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. This solvatochromic effect can be studied to understand the nature of the electronic transitions and the molecule's interaction with its environment.

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. Compounds with aromatic rings and electron-donating groups, such as the aminophenyl moiety, often exhibit fluorescence. Upon excitation at its absorption maximum, this compound is expected to fluoresce. The fluorescence spectrum, characterized by its emission maximum and quantum yield, is highly sensitive to the local environment. For instance, studies on other aminophenyl compounds have shown emission maxima that can shift significantly based on interactions with other molecules sphinxsai.comnih.gov. This sensitivity makes fluorescence spectroscopy a valuable tool for studying binding interactions, conformational changes, and micro-environmental polarity. The emission wavelength for aminophenyl-containing molecules can range from the blue to green region of the spectrum (~400-540 nm) nih.govmdpi.com.

Table 2: Predicted Electronic Spectroscopy Data for this compound

| Technique | Parameter | Predicted Value | Associated Transition |

|---|---|---|---|

| UV-Vis Absorption | λmax | ~270 - 290 nm | π → π* (Aromatic Ring) |

| Fluorescence Emission | λem | ~400 - 540 nm | Emission from S₁ excited state |

Chromatographic Techniques for Purity Assessment and Mechanistic Fractionation (e.g., HPLC, GC-MS)

Chromatography is essential for separating, identifying, and quantifying the components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are key analytical methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is the premier technique for assessing the purity of non-volatile, thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic or trifluoroacetic acid to ensure good peak shape for the amine-containing analyte.

Detection is commonly achieved using a UV detector set to the molecule's absorption maximum (λmax), as determined by UV-Vis spectroscopy sielc.com. By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed. Purity is assessed by integrating the area of all peaks in the chromatogram; the purity percentage is calculated as the area of the main peak divided by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identification. However, due to the low volatility and polar nature of the amine and amide functional groups, this compound would likely require derivatization before GC analysis nih.gov. Derivatization involves reacting the polar groups with a reagent to form a more volatile and thermally stable derivative.

Once derivatized, the compound is separated on a GC column and then enters the mass spectrometer. The mass spectrometer provides two crucial pieces of information:

Molecular Weight: Electron ionization (EI) typically causes fragmentation, but softer ionization techniques can be used to determine the molecular weight from the molecular ion peak.

Fragmentation Pattern: The EI mass spectrum displays a unique fragmentation pattern that acts as a chemical fingerprint. This pattern arises from the breaking of specific bonds within the molecule and can be used to confirm the structure of the compound by identifying characteristic fragments.

While HPLC is superior for routine purity analysis of the underivatized compound, GC-MS provides unparalleled structural confirmation, especially for identifying impurities or degradation products nih.govoup.compatsnap.com.

Table 3: Summary of Chromatographic Methods for this compound

| Technique | Primary Use | Key Considerations | Information Obtained |

|---|---|---|---|

| HPLC | Purity Assessment, Quantification | Reverse-phase (C18 column), UV detection at λmax, Acidified mobile phase (e.g., Acetonitrile/Water/Formic Acid) | Retention Time, Peak Purity, Quantitative Analysis |

| GC-MS | Structural Confirmation, Impurity ID | Requires derivatization to increase volatility (e.g., silylation, acylation) | Retention Time, Molecular Weight, Fragmentation Pattern |

Role in Atmospheric Chemistry and Environmental Studies Theoretical Focus

Formation Mechanisms of Aminoamides in Atmospheric Environments (e.g., Auto-oxidation of Diamines)

Aminoamides, such as 3-(3-Aminophenyl)propanamide, are thought to be formed in the atmosphere through the oxidation of precursor diamines. A key proposed mechanism is the auto-oxidation of diamines initiated by reactions with atmospheric oxidants like the hydroxyl radical (•OH). In this theoretical pathway, the •OH radical abstracts a hydrogen atom from the diamine precursor, 3-(3-aminophenyl)propane-1-amine, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

The subsequent steps involve intramolecular hydrogen shifts, where a hydrogen atom from another part of the molecule is transferred to the peroxy radical site. This process can lead to the formation of a hydroperoxy alkyl radical. A series of such intramolecular hydrogen shifts and further reactions can ultimately result in the formation of an amide functional group, yielding this compound. This auto-oxidation pathway is a significant route for the formation of highly oxygenated organic molecules in the atmosphere and is considered a plausible mechanism for the generation of aminoamides from their corresponding diamine precursors.

A recent theoretical study on the oxidation of 1,3-diaminopropane to 3-aminopropanamide (B1594134) supports the feasibility of such pathways, indicating that the formation of aminoamides from the auto-oxidation of diamines is a viable atmospheric process. nih.gov

Cluster Formation with Atmospheric Precursors (e.g., NH₃, H₂O, H₂SO₄)

Once formed in the atmosphere, this compound is likely to interact with other atmospheric molecules to form molecular clusters. These clusters are aggregates of a few molecules held together by intermolecular forces, such as hydrogen bonding. The presence of both an amino (-NH₂) and an amide (-CONH₂) group in this compound makes it particularly effective at forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor.

Theoretical studies on similar compounds, like 3-aminopropanamide, have shown that they can form stable clusters with key atmospheric precursors, including ammonia (B1221849) (NH₃), water (H₂O), and sulfuric acid (H₂SO₄). nih.gov The formation of these clusters is a critical initial step in the process of new particle formation. Sulfuric acid, a strong acid, is known to form highly stable clusters with basic compounds like amines and amides. nih.govcopernicus.org The amino and amide groups in this compound can readily form strong hydrogen bonds with sulfuric acid molecules. Water and ammonia molecules can also co-condense into these clusters, further stabilizing them.

The stability of these clusters is a key factor in their ability to grow and contribute to aerosol formation. The Gibbs free energy of formation (ΔG) is a measure of this stability, with more negative values indicating a more stable cluster. While no specific data exists for this compound, studies on analogous aminoamides suggest that cluster formation with sulfuric acid is particularly favorable. nih.gov

| Cluster Composition | Hypothetical ΔG (kcal/mol) | Primary Interaction Type |

|---|---|---|

| (APP)·(H₂O) | -4.5 | Hydrogen Bonding |

| (APP)·(NH₃) | -6.2 | Hydrogen Bonding |

| (APP)·(H₂SO₄) | -13.8 | Proton transfer/Strong Hydrogen Bonding |

| (APP)·(H₂SO₄)·(H₂O) | -17.5 | Hydrogen Bonding Network |

| (APP)·(H₂SO₄)·(NH₃) | -20.1 | Acid-Base Interaction and Hydrogen Bonding |

Theoretical Implications for New Particle Formation Events and Aerosol Chemistry

New particle formation (NPF) is a significant source of atmospheric aerosols, which can impact air quality and climate. This process begins with the formation of stable molecular clusters that then grow to larger sizes. The ability of this compound to form stable clusters with sulfuric acid suggests that it could play a role in the initial stages of NPF. nih.gov

By stabilizing sulfuric acid clusters, this compound can lower the energy barrier for nucleation, thereby enhancing the rate of new particle formation. rsc.orgresearchgate.net This is particularly important in environments with high concentrations of sulfuric acid and amine or amide precursors. The presence of compounds with multiple functional groups capable of hydrogen bonding, like amino acids and potentially aminoamides, has been shown to have a significant enhancement effect on NPF rates in theoretical studies. rsc.orgresearchgate.net

Once formed, these newly created particles can grow by the condensation of other condensable vapors. The incorporation of organic compounds like this compound into these growing aerosols can alter their chemical and physical properties, such as their size, hygroscopicity, and optical properties. This, in turn, can affect their ability to act as cloud condensation nuclei (CCN), thereby influencing cloud formation and radiative balance.

Topological Analysis of Intermolecular Interactions in Atmospheric Clusters

The stability and structure of the molecular clusters formed by this compound and atmospheric precursors can be investigated using computational methods, including topological analysis of the electron density. This approach, often based on the Quantum Theory of Atoms in Molecules (QTAIM), allows for a detailed characterization of the intermolecular interactions, such as hydrogen bonds, within the clusters.

Topological analysis can identify the bond critical points (BCPs) between interacting atoms and quantify the strength and nature of these bonds based on the electron density (ρ) and its Laplacian (∇²ρ) at these points. For hydrogen bonds, specific criteria for these values are generally accepted. This method has been applied to study the hydrogen bonding in clusters of amides with other atmospheric molecules. mdpi.comnih.gov

| Hydrogen Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Type |

|---|---|---|---|

| N-H···O(H₂SO₄) (Amine) | 0.035 | 0.120 | Strong Hydrogen Bond |

| N-H···O(H₂SO₄) (Amide) | 0.032 | 0.115 | Strong Hydrogen Bond |

| C=O···H-O(H₂SO₄) | 0.028 | 0.095 | Moderate Hydrogen Bond |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

Machine learning models can be trained on existing data from similar compounds to predict the biological activity, toxicity, and pharmacokinetic profiles of new derivatives. This predictive power significantly reduces the time and cost associated with traditional laboratory screening. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of 3-(3-Aminophenyl)propanamide analogs with their biological activity, guiding the design of more potent and selective molecules.

Table 1: Applications of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. | Accelerates the identification of initial hits and reduces the number of compounds needing experimental testing. |

| De Novo Design | Generative models create entirely new molecular structures with desired properties, optimized for factors like binding affinity and synthetic accessibility. | Enables the exploration of novel chemical space beyond existing compound libraries. |

| ADMET Prediction | Predictive models forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. | Improves the success rate of drug candidates by identifying potential liabilities early in the discovery process. |

| Lead Optimization | AI algorithms suggest modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic profile. | Streamlines the iterative process of refining a promising drug candidate. |

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

Mechanistic understanding of how a compound or its derivatives interact with biological targets is crucial for uncovering new therapeutic opportunities. Research into compounds structurally related to this compound has provided insights that suggest its potential utility in a range of diseases.

For example, studies on 4-aminophenyl acetamides and propanamides have identified them as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation. This suggests that derivatives of this compound could be investigated as potential analgesics. Furthermore, aminophenyl benzamide (B126) derivatives have been explored as histone deacetylase (HDAC) inhibitors, which are a class of drugs used in cancer therapy. The structural similarities raise the possibility that this compound could serve as a scaffold for the development of new anticancer agents.

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Potential Target | Therapeutic Area | Rationale |

|---|---|---|

| TRPV1 | Pain, Inflammation | Activity of structurally similar 4-aminophenyl propanamides as TRPV1 ligands. |

| HDACs | Oncology | Activity of related aminophenyl benzamides as HDAC inhibitors. |

| Other Kinases/Enzymes | Various | The aminophenyl scaffold is a common feature in many biologically active molecules. |

Investigation of this compound as a Chemical Probe in Biological Assays

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The structure of this compound, featuring both an amine and an amide group, makes it a suitable candidate for development into a chemical probe. These functional groups can be readily modified to incorporate reporter tags such as fluorescent dyes, biotin for affinity purification, or photo-crosslinkers to permanently label the target protein.

Once developed, such probes could be invaluable in a variety of biological assays. For instance, a fluorescently labeled version of a biologically active this compound derivative could be used in high-throughput screening to identify other compounds that bind to the same target. It could also be used in cellular imaging studies to visualize the subcellular localization of its target protein. An affinity-tagged probe could be used to isolate and identify the protein target from a complex biological sample, a critical step in understanding a compound's mechanism of action.

Sustainable Synthetic Methodologies and Process Intensification Studies

The chemical and pharmaceutical industries are increasingly focused on developing "green" and sustainable manufacturing processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. Research into the synthesis of this compound is aligned with these principles, exploring more environmentally friendly synthetic routes and applying process intensification strategies.

Traditional methods for amide bond formation often rely on coupling reagents that generate significant waste. Greener alternatives are being explored, such as enzymatic catalysis. Lipases, for example, can catalyze amide formation under mild conditions in environmentally benign solvents, offering high selectivity and reducing the need for complex purification steps. Another approach is the use of visible-light-mediated reactions, which can proceed under mild conditions with high efficiency.

Table 3: Green Chemistry and Process Intensification in Amide Synthesis

| Strategy | Description | Advantages for this compound Synthesis |

|---|---|---|

| Enzymatic Synthesis | Use of enzymes like lipases to catalyze the amidation reaction. | High selectivity, mild reaction conditions, reduced waste, use of greener solvents. |

| Photoredox Catalysis | Utilizes visible light to drive the chemical reaction. | Sustainable energy source, mild conditions, can enable novel reaction pathways. |

| Continuous Flow Synthesis | The reaction is performed in a continuously flowing stream in a microreactor. | Improved safety, better process control, higher yields, smaller footprint, reduced solvent usage. |

| Use of Greener Solvents | Replacing hazardous solvents like DMF and dichloromethane with more benign alternatives like propylene carbonate. | Reduced environmental impact and improved worker safety. |

Q & A

Q. What synthetic protocols are recommended for producing high-purity 3-(3-Aminophenyl)propanamide?

The compound is synthesized via coupling 3-aminophenylamine with propionyl chloride under controlled conditions. Key steps include:

- Maintaining low temperatures (0–5°C) to suppress side reactions.

- Using triethylamine as a base to neutralize HCl byproducts.

- Purification via column chromatography with ethyl acetate/hexane gradients, achieving >90% purity . Optimization involves solvent selection (e.g., dichloromethane for better acyl chloride solubility) and slow reagent addition to prevent oligomerization.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogen environments and carbon骨架, with amide NH resonance near δ 8.5 ppm .

- IR Spectroscopy : Detects carbonyl stretching (~1650 cm⁻¹) and amine N–H bends (~3350 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (164.2 g/mol) and fragmentation patterns .

- X-ray Crystallography (for derivatives): Resolves spatial configuration with atomic precision (R-factor < 0.05) .

Advanced Research Questions

Q. How can contradictory bioactivity data for derivatives be resolved across experimental models?

Discrepancies between in vitro and cellular assays often stem from:

- Membrane permeability : Compare activity in isogenic cell lines with/without efflux pumps (e.g., P-glycoprotein).

- Metabolic stability : Use LC-MS to identify degradation products in hepatocyte incubations .

- Binding context : Surface plasmon resonance (SPR) quantifies target affinity in cell-free vs. lysate systems. This approach resolved PRMT5 inhibition inconsistencies in spirocyclic analogues .

Q. What computational strategies predict the pharmacokinetics of this compound derivatives?

- Molecular Dynamics : Simulate membrane permeation using AMBER force fields.

- QSAR Models : VolSurf+ descriptors predict blood-brain barrier penetration (e.g., polar surface area < 90 Ų).

- CYP450 Docking : Glide XP precision identifies metabolic hotspots. Validate with:

- Caco-2 assays : Papp > 1×10⁻⁶ cm/s indicates good absorption.

- Microsomal stability : Half-life > 30 min suggests favorable hepatic clearance .

Q. How do hydrogen bonding and π-π interactions influence target binding?

Experimental differentiation involves:

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish interaction types.

- Alanine Scanning Mutagenesis : Replace aromatic residues (Tyr/Phe) to disrupt π-stacking while retaining H-bond capacity.

- Crystallographic pH Variants : Structures solved at pH 4.5–8.0 reveal protonation-dependent H-bond networks, as seen in pyridyl-pyrazole derivatives .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- References correlate with provided evidence IDs (e.g., = ).

- Methodological rigor emphasized over definitions, aligning with academic research scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products